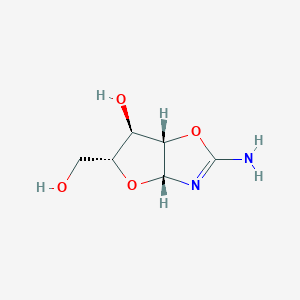
Ácido 1-isopropil-1H-imidazol-5-carboxílico
Descripción general
Descripción
Synthesis Analysis
Synthesis approaches for imidazole derivatives often involve the formation of the imidazole ring through the reaction of precursors under specific conditions. For example, a one-pot synthesis of imidazo[1,5-a]pyridines, which share structural similarities with 1-Isopropyl-1H-imidazole-5-carboxylic acid, has been achieved starting from a carboxylic acid and 2-methylaminopyridines, highlighting a method that could be adapted for the synthesis of 1-Isopropyl-1H-imidazole-5-carboxylic acid derivatives (Crawforth et al., 2009).
Molecular Structure Analysis
The molecular structure of imidazole derivatives can be elucidated through X-ray crystallography, demonstrating planar ring systems and hydrogen bonding patterns that contribute to their stability. For instance, studies on the crystal and molecular structure of related compounds have provided insights into their geometrical configurations, including bond lengths and angles, which are crucial for understanding the chemical behavior of 1-Isopropyl-1H-imidazole-5-carboxylic acid (Briant et al., 1995).
Chemical Reactions and Properties
Imidazole derivatives participate in various chemical reactions, including coordination with metals, functionalization, and participation in hydrogen bonding networks. For example, the coordination of imidazole rings with copper (II) ions has been demonstrated, which could be relevant for understanding the reactivity of 1-Isopropyl-1H-imidazole-5-carboxylic acid in complex formation (Patra & Goldberg, 2013).
Aplicaciones Científicas De Investigación
Catálisis: Ligando para catalizadores de metales de transición
Los derivados de imidazol pueden actuar como ligandos para catalizadores de metales de transición, que se utilizan en diversas reacciones químicas, incluida la hidrogenación y la formación de enlaces carbono-carbono. Las propiedades electrónicas únicas del ácido 1-isopropil-1H-imidazol-5-carboxílico podrían convertirlo en un ligando valioso en el desarrollo de nuevos sistemas catalíticos.
Cada una de estas aplicaciones implica diferentes métodos y procedimientos experimentales, adaptados a las propiedades y reactividad específicas del compuesto. La investigación en curso en estas áreas continúa descubriendo todo el potencial de los derivados de imidazol en aplicaciones científicas e industriales .
Propiedades
IUPAC Name |
3-propan-2-ylimidazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-5(2)9-4-8-3-6(9)7(10)11/h3-5H,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNVHXICSOWGFDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=NC=C1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40631150 | |
| Record name | 1-(Propan-2-yl)-1H-imidazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40631150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
105293-81-0 | |
| Record name | 1-(Propan-2-yl)-1H-imidazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40631150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N,N-Diethyl-4-[hydroxy(3-methoxyphenyl)methyl]benzamide](/img/structure/B17865.png)


![Tetrasodium;5-amino-3-[[4-[4-[2-(8-amino-1-oxo-3,6-disulfonatonaphthalen-2-ylidene)hydrazinyl]-3-methylphenyl]-2-methylphenyl]hydrazinylidene]-4-oxonaphthalene-2,7-disulfonate](/img/structure/B17873.png)


![8-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one](/img/structure/B17893.png)




